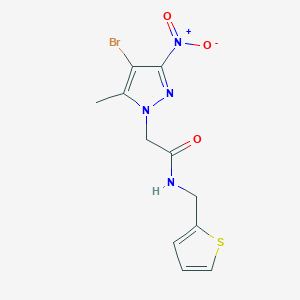![molecular formula C23H22BrN3O2 B3436824 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3436824.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide, also known as BRD9539, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurobiology research. In cancer research, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. In inflammation research, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases. In neurobiology research, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide is thought to exert its effects through the modulation of ion channels and receptors. Specifically, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to modulate the activity of TRPV1 channels, which play a role in pain sensation and inflammation, and GABA-A receptors, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to have a variety of biochemical and physiological effects. In cancer cells, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to inhibit cell growth and induce cell death. In inflammation models, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to reduce inflammation and oxidative stress. In neuronal models, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has several advantages for lab experiments, including its specificity and potency. However, one limitation of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide is its solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the investigation of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide. One potential direction is the further investigation of its potential therapeutic applications in cancer treatment. Another potential direction is the investigation of its effects on other ion channels and receptors, which may have implications for the treatment of neurological disorders. Additionally, further investigation of the mechanisms underlying the effects of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide may provide insight into its potential therapeutic applications.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2/c1-16(28)26-12-14-27(15-13-26)18-10-8-17(9-11-18)25-23(29)21-6-2-5-20-19(21)4-3-7-22(20)24/h2-11H,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWBHUCKNEHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3436751.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3436762.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3436766.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3436770.png)


![N-{4-[(2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3436785.png)
![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3436795.png)

![N-(3-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3436817.png)
![5-(4-fluorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3436819.png)
![N-1,3-benzodioxol-5-yl-2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3436833.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-3,4-dimethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3436838.png)
![N-phenyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3436848.png)